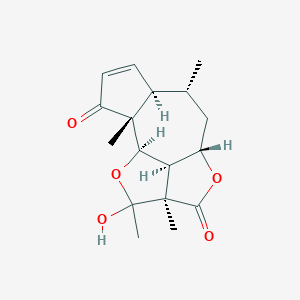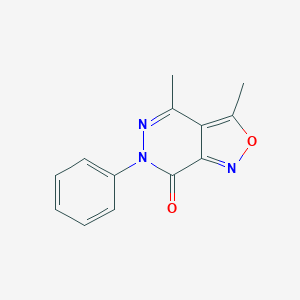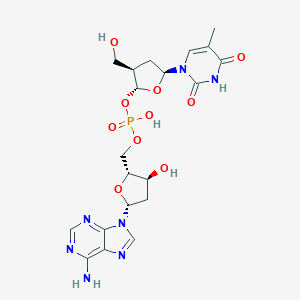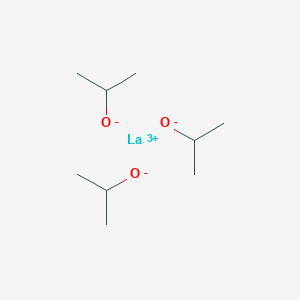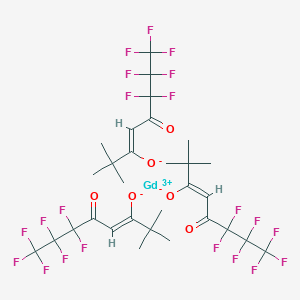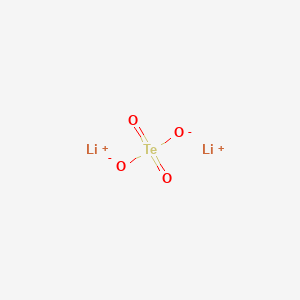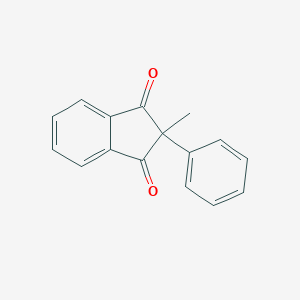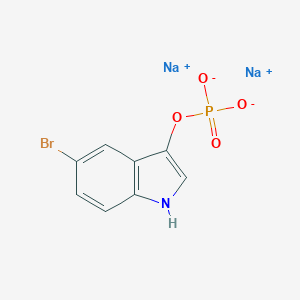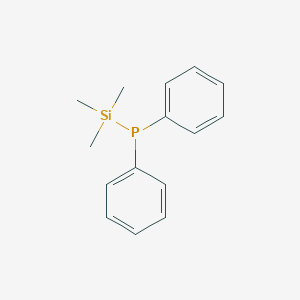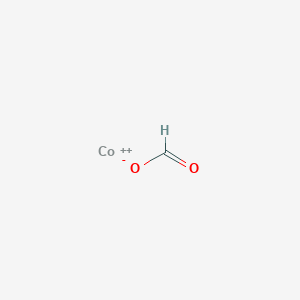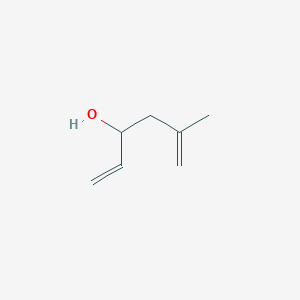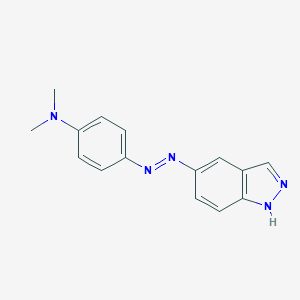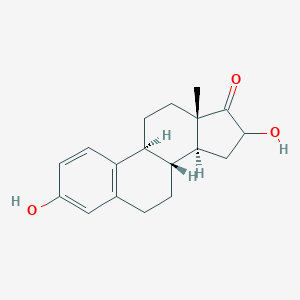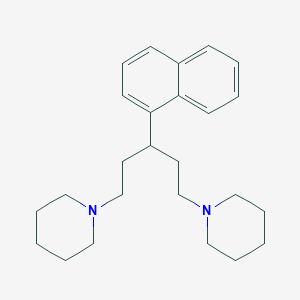
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- is a chemical compound used in scientific research. It is also known as NPC 15437 or NPD1. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and neuroscience.
Mecanismo De Acción
The mechanism of action of Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- involves its binding to the NMDA receptor and blocking its activity. This results in a decrease in the influx of calcium ions into the cell, which is necessary for synaptic plasticity and memory formation. This mechanism has been found to be effective in reducing the symptoms of various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter involved in synaptic plasticity and memory formation. It also has anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- has several advantages for lab experiments. It is a potent and selective antagonist for the NMDA receptor, making it a valuable tool for studying the role of this receptor in various neurological disorders. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di-. One potential direction is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the anti-inflammatory properties of this compound for the treatment of various inflammatory disorders. Additionally, the use of this compound in combination with other therapeutic agents may lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- involves the reaction of 3-(1-naphthyl)-1,5-pentamethylene diamine with piperidine in the presence of a catalyst. The reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- has been extensively used in scientific research for its various properties. It has been found to act as an antagonist for the NMDA receptor, which is involved in synaptic plasticity and memory formation. This makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
18514-31-3 |
|---|---|
Nombre del producto |
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- |
Fórmula molecular |
C25H36N2 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
1-(3-naphthalen-1-yl-5-piperidin-1-ylpentyl)piperidine |
InChI |
InChI=1S/C25H36N2/c1-5-16-26(17-6-1)20-14-23(15-21-27-18-7-2-8-19-27)25-13-9-11-22-10-3-4-12-24(22)25/h3-4,9-13,23H,1-2,5-8,14-21H2 |
Clave InChI |
VPHADJYDJMBSHC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CCN(CC1)CCC(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43 |
Otros números CAS |
18514-31-3 |
Sinónimos |
1,1'-[3-(1-Naphtyl)pentane-1,5-diyl]dipiperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



